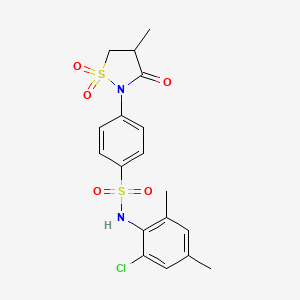

N-(2-chloro-4,6-dimethylphenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

CAS No.: 951896-55-2

Cat. No.: VC11900349

Molecular Formula: C18H19ClN2O5S2

Molecular Weight: 442.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951896-55-2 |

|---|---|

| Molecular Formula | C18H19ClN2O5S2 |

| Molecular Weight | 442.9 g/mol |

| IUPAC Name | N-(2-chloro-4,6-dimethylphenyl)-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C18H19ClN2O5S2/c1-11-8-12(2)17(16(19)9-11)20-28(25,26)15-6-4-14(5-7-15)21-18(22)13(3)10-27(21,23)24/h4-9,13,20H,10H2,1-3H3 |

| Standard InChI Key | OCJBAFMKODRYKF-UHFFFAOYSA-N |

| SMILES | CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3Cl)C)C |

| Canonical SMILES | CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3Cl)C)C |

Introduction

N-(2-chloro-4,6-dimethylphenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. Sulfonamides are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This compound features a sulfonamide group attached to a benzene ring and a thiazolidinone moiety. The presence of chlorine and methyl groups further contributes to its structural uniqueness and potential bioactivity.

Synthesis

The synthesis of this compound typically involves multistep reactions:

-

Formation of the Thiazolidinone Ring:

-

Reactants: A suitable amine precursor and a carbonyl compound.

-

Catalyst: Acidic or basic medium.

-

Reaction conditions: Moderate heating to form the heterocyclic thiazolidinone core.

-

-

Sulfonamide Formation:

-

Reactants: A sulfonyl chloride derivative and an amine group.

-

Solvent: Nonpolar or polar aprotic solvents like dichloromethane.

-

Conditions: Room temperature or slight heating.

-

-

Final Coupling:

-

The chlorinated and methyl-substituted phenyl groups are introduced via electrophilic substitution reactions.

-

Biological Activities

Sulfonamides and thiazolidinone derivatives are known for their diverse bioactivities. The specific activities of this compound include:

-

Antimicrobial Activity:

-

Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.

-

The addition of a thiazolidinone enhances its spectrum against Gram-positive and Gram-negative bacteria.

-

-

Anticancer Potential:

-

Thiazolidinones are studied as inhibitors of cancer cell proliferation due to their ability to interfere with cellular signaling pathways.

-

The chlorine substituent may improve lipophilicity, aiding in cellular uptake.

-

-

Anti-inflammatory Effects:

-

Sulfonamides have been reported to inhibit cyclooxygenase (COX) enzymes, reducing inflammation.

-

Analytical Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques:

| Technique | Data/Results |

|---|---|

| NMR Spectroscopy | Chemical shifts confirm the presence of aromatic protons and functional groups. |

| Mass Spectrometry | Molecular ion peak at m/z = 379 (corresponding to [M+H]+). |

| IR Spectroscopy | Characteristic bands for sulfonamide (-SO2NH) at ~1350 cm⁻¹ and ~1150 cm⁻¹. |

| UV-Vis Spectroscopy | Absorption maxima indicating conjugated aromatic systems. |

Applications

Given its structural features, this compound has potential applications in:

-

Pharmaceutical Development:

-

As a lead compound for antimicrobial or anticancer drugs.

-

-

Chemical Biology Studies:

-

To explore sulfonamide-thiazolidinone hybrids' interaction with biological targets.

-

-

Material Science:

-

The sulfonamide group can be used in designing functionalized materials with specific properties.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume